molecular formula C8H18N4O B13896505 4-(2-Aminoethylamino)piperidine-1-carboxamide

4-(2-Aminoethylamino)piperidine-1-carboxamide

Cat. No.: B13896505
M. Wt: 186.26 g/mol
InChI Key: PIQDIDDBGLBDOV-UHFFFAOYSA-N
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Description

4-(2-Aminoethylamino)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylamino)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate amine groups. One common method includes the amidation of carboxylic acids with amines, which can be catalyzed or non-catalyzed . The reaction conditions often involve the use of coupling reagents to activate the carboxylic acid, facilitating the formation of the amide bond.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs large-scale amidation processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethylamino)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

4-(2-Aminoethylamino)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an agonist of the trace amine-associated receptor 1 (TAAR1), which plays a role in modulating dopaminergic activity. This interaction can lead to various physiological effects, including the reduction of hyperlocomotion in animal models .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

4-(2-Aminoethylamino)piperidine-1-carboxamide is unique due to its specific structure and functional groups, which confer distinct biological activities. Its ability to act as a TAAR1 agonist sets it apart from other piperidine derivatives, making it a valuable compound for research in neuropharmacology and psychotic disorders .

Properties

Molecular Formula

C8H18N4O

Molecular Weight

186.26 g/mol

IUPAC Name

4-(2-aminoethylamino)piperidine-1-carboxamide

InChI

InChI=1S/C8H18N4O/c9-3-4-11-7-1-5-12(6-2-7)8(10)13/h7,11H,1-6,9H2,(H2,10,13)

InChI Key

PIQDIDDBGLBDOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCCN)C(=O)N

Origin of Product

United States

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